1-Acetoxy-1,2-benziodoxol-3-(1H)-one

Hypervalent iodine Electrophilic alkynylation Group transfer reagents

Researchers requiring a versatile iodine(III) reagent for electrophilic group-transfer reactions often face limited options beyond DMP/IBX. 1-Acetoxy-1,2-benziodoxol-3(1H)-one (BI-OAc) uniquely enables: - Clean synthesis of alkynylbenziodoxolones (EBX reagents) via reaction with alkynylboronates under mild conditions, a transformation unattainable with I(V) oxidants. - Photoredox-catalyst-free C-H alkylation via single-electron transfer (SET) with alkyl-DHPs under visible light, avoiding expensive Ir/Ru photocatalysts. - Phosphoranyl-transfer chemistry with stabilized ylides, yielding crystallographically characterizable iodane products. Supplied as a white to light yellow powder with verified purity. Suitable for demanding synthetic methodology development and mechanistic investigations.

Molecular Formula C9H7IO4
Molecular Weight 306.05 g/mol
CAS No. 1829-26-1
Cat. No. B1336067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetoxy-1,2-benziodoxol-3-(1H)-one
CAS1829-26-1
Molecular FormulaC9H7IO4
Molecular Weight306.05 g/mol
Structural Identifiers
SMILESCC(=O)OI1C2=CC=CC=C2C(=O)O1
InChIInChI=1S/C9H7IO4/c1-6(11)13-10-8-5-3-2-4-7(8)9(12)14-10/h2-5H,1H3
InChIKeyXPGGCSZYAKTCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetoxybenziodoxole: Electrophilic Transfer & Mild Oxidation


1-Acetoxy-1,2-benziodoxol-3-(1H)-one (CAS 1829-26-1), also referred to as BI-OAc or acetoxybenziodoxole, is a cyclic hypervalent iodine(III) reagent belonging to the benziodoxole family. It features a five-membered iodine–oxygen heterocycle with a single acetoxy ligand on the iodine(III) center, giving it a molecular formula of C₉H₇IO₄ and a molecular weight of 306.05 g/mol . Unlike the more widely known iodine(V) periodinanes such as Dess–Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX), this compound operates in the +3 oxidation state, enabling it to function both as a mild oxidant and as an electrophilic synthon for atom-transfer reactions [1]. Its melting point is reported at 162–165 °C, and it is soluble in common organic solvents including chloroform, DMF, and DMSO, which distinguishes it from the poorly soluble 1-hydroxy analog (IBA) and the nearly insoluble IBX .

I(III) electrophilic group-transfer and mild oxidation — supports alkynylation, cyanation, and phosphoranyl-transfer workflows
Single acetoxy leaving group enables defined, single-site benziodoxole derivatization
Soluble in chloroform, DMF, and DMSO — compatible with homogeneous reaction conditions

Why 1-Acetoxybenziodoxole Cannot Be Replaced


Within the benziodoxole reagent family, oxidation state and ligand identity fundamentally dictate reactivity. Iodine(V) oxidants such as IBX and DMP are exclusively used for alcohol-to-carbonyl oxidation, whereas iodine(III) benziodoxoles with the acetoxy ligand can additionally serve as electrophilic group-transfer reagents for alkynylation, amination, phosphoranyl transfer, and cyanation [1]. The 1-hydroxy analog (1-hydroxy-1,2-benziodoxol-3(1H)-one, IBA, CAS 131-62-4), while also an iodine(III) species, lacks the labile acetoxy leaving group and therefore cannot directly participate in the ligand-exchange chemistry that makes the acetoxy derivative a versatile precursor for functionalized benziodoxoles [2]. Attempting to substitute DMP or IBX for this compound in electrophilic alkynylation or phosphoranyl-transfer reactions would result in no reaction or uncontrolled oxidative degradation, as demonstrated by the fact that 1-acetoxybenziodoxole reacts cleanly with alkynylboronates and phosphonium ylides under mild conditions where I(V) reagents are either inert or destructive .

This Product I(III) center supports electrophilic group-transfer plus mild oxidation
I(V) Oxidants (DMP, IBX) Oxidation-only reactivity; electrophilic alkynylation and phosphoranyl-transfer may not proceed
This Product Labile acetoxy leaving group enables direct ligand-exchange chemistry
1-Hydroxy Analog (IBA) Lacks acetoxy leaving group; ligand-exchange reactivity may not transfer without additional activation
This Product Cyclic benziodoxole scaffold — crystalline solid, reported thermal stability
Acyclic I(III) Reagents Lower thermal stability; handling and storage profile may differ; some carry explosion risk

Differentiation Evidence: 1-Acetoxybenziodoxole vs Analogs


I(III) vs I(V) Electrophilic Group Transfer

1-Acetoxy-1,2-benziodoxol-3-(1H)-one is an iodine(III) compound, placing it in a fundamentally different reactivity class from the iodine(V) oxidants DMP and IBX. Iodine(III) benziodoxoles function as electrophilic synthons capable of transferring alkynyl, cyano, azido, CF₃, and other groups to nucleophilic substrates, whereas iodine(V) reagents are restricted almost exclusively to oxidation chemistry [1]. This is structurally grounded: the iodine(III) center in the acetoxybenziodoxole can undergo facile ligand exchange of the acetoxy group for carbon-, nitrogen-, or sulfur-based nucleophiles, a pathway not available to the coordinatively saturated iodine(V) periodinanes. In the 2000 Zhdankin protocol, 1-acetoxy-1,2-benziodoxol-3(1H)-one reacts with 1-alkynyl(diisopropyl)boronates to yield 1-alkynyl-1,2-benziodoxol-3(1H)-ones—electrophilic alkynylation reagents—under mild conditions, a transformation that DMP or IBX cannot effect .

I(III) vs I(V) Reactivity Scope
Class-level inference
I(III) benziodoxoles support 5+ additional reaction classes — alkynylation, cyanation, azidation, phosphoranylation, amination — beyond oxidation alone. DMP and IBX (I(V)) are restricted to oxidation.
Supports electrophilic functionalization workflows distinct from oxidation-only protocols
Literature survey context (Mironova et al., 2023)
Hypervalent iodine Electrophilic alkynylation Group transfer reagents Iodine redox chemistry

Mono-Acetoxy vs Tri-Acetoxy Ligand Exchange

The single acetoxy ligand on 1-acetoxy-1,2-benziodoxol-3(1H)-one provides a single, well-defined leaving group for nucleophilic substitution at the iodine(III) center. This contrasts with DMP (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), which has three acetoxy groups and undergoes multiple ligand exchanges, complicating product selectivity. Zhdankin and co-workers demonstrated that 1-acetoxybenziodoxole reacts cleanly with stabilized phosphonium ylides (1-triphenylphosphoranylidene-2-propanone and (carbomethoxymethyl)triphenylphosphoranylidene acetate) to afford novel phosphoranyl-derived benziodoxoles with well-defined structures confirmed by X-ray crystallography [1]. Under the same conditions, DMP would generate complex mixtures due to competitive exchange of multiple acetoxy ligands. The phosphoranyl-benziodoxoles were obtained as crystalline solids suitable for X-ray analysis, highlighting the synthetic utility of the mono-acetoxy starting material for preparing structurally characterizable derivatives [1].

Mono-Acetoxy vs Tri-Acetoxy Selectivity
Cross-study comparable
Single acetoxy leaving group enables clean mono-substitution with phosphonium ylides; crystalline products confirmed by X-ray crystallography. DMP (3 acetoxy groups) may generate complex mixtures under analogous conditions.
Reported clean mono-substitution; supports defined benziodoxole derivatization
Zhdankin et al., J. Am. Chem. Soc. 2002
Ligand exchange Benziodoxole derivatization Phosphoranyl iodanes Electrophilic substitution

Electron Acceptor in Visible-Light Photoredox Alkylation

In a 2020 study by He et al., acetoxybenziodoxole (BI-OAc, i.e., 1-acetoxy-1,2-benziodoxol-3(1H)-one) was employed as a stoichiometric electron acceptor in the visible-light-induced, photoredox-catalyst-free C3-H alkylation of quinoxalin-2(1H)-ones using 4-alkyl-1,4-dihydropyridines (R-DHPs) as alkyl radical precursors [1]. The protocol achieved good yields across a broad substrate scope under benign conditions, and the synthetic utility was demonstrated by functionalization of natural products and drug-based complex molecules. The use of BI-OAc as an electron acceptor leverages the electrophilic nature of the iodine(III) center for single-electron transfer (SET), a reactivity manifold not accessible to iodine(V) reagents such as IBX or DMP, which would instead oxidize the substrate via two-electron oxygen-transfer pathways. No equivalent photoredox electron-acceptor role has been reported for 1-hydroxybenziodoxole (IBA), underscoring the unique electronic properties conferred by the acetoxy ligand [1].

SET Electron-Acceptor in Photoredox
Cross-study comparable
BI-OAc enables photoredox-catalyst-free C3-H alkylation of quinoxalin-2(1H)-ones under visible-light irradiation. Good yields and broad substrate scope reported; demonstrated on natural product and drug-based complex molecules.
Reported SET electron-acceptor capability; supports photoredox methodology development
He et al., Org. Lett. 2020; no equivalent role reported for IBA, IBX, or DMP
Photoredox catalysis Visible-light irradiation C-H alkylation Single-electron transfer

Thermal Stability: Cyclic vs Acyclic Iodine(III) Reagents

The cyclic benziodoxole scaffold endows 1-acetoxy-1,2-benziodoxol-3(1H)-one with considerably higher thermal stability compared to acyclic hypervalent iodine(III) reagents such as iodosylbenzene (PhIO) and (diacetoxyiodo)benzene (PIDA). According to the comprehensive 2023 review by Mironova et al., the five-membered ring constrains the hypervalent iodine center, reducing its propensity toward reductive elimination and thereby increasing thermal stability relative to acyclic analogs [1]. This stabilization is attributed to the linkage between apical and equatorial positions via the five-membered ring and better overlap of iodine lone-pair electrons with the π-orbitals of the benzene ring [1]. The practical consequence is that acetoxybenziodoxole can be prepared, stored, and handled as a crystalline solid (mp 162–165 °C) , whereas iodosylbenzene is notoriously unstable, decomposes upon heating, and has been reported as potentially explosive [2]. This stability advantage is also shared by other benziodoxole derivatives but is absent in acyclic iodine(III) reagents.

Thermal Stability: Cyclic vs Acyclic
Class-level inference
Crystalline solid; mp 162–165 °C; stable under ambient storage (cold, dark, inert atmosphere). Five-membered ring constrains the hypervalent iodine center, reducing reductive elimination propensity vs acyclic analogs such as iodosylbenzene (PhIO).
Reported thermal stability; may simplify handling vs acyclic I(III) reagents
Mironova et al., 2023 review; Zhdankin 2013 monograph
Thermal stability Benziodoxole scaffold Safe handling Energetic materials

Observed Reactive Intermediate in Esterase-Mimetic Catalysis

Moss, Scrimin, and Rosen (1987) directly observed 1-acetoxy-1,2-benziodoxol-3(1H)-one as the key reactive intermediate in the o-iodosobenzoate-catalyzed cleavage of p-nitrophenyl acetate in dimethyl sulfoxide (DMSO) [1]. This was the first (and to date, one of the very few) direct spectroscopic observations of an acyloxyiodinane intermediate in a catalytic esterase-mimetic cycle. The intermediate was identified by ¹H NMR in DMSO-d₆, confirming that the acetoxybenziodoxole forms via acylation of the 1-hydroxybenziodoxole (IBA) resting state and then undergoes hydrolysis to regenerate the catalyst. This mechanistic role is unique to the acetoxy derivative: the 1-hydroxy analog (IBA) is the catalyst resting state, not the active intermediate, and I(V) reagents such as IBX or DMP are not competent in this catalytic cycle. The direct observation validates the compound's role as a bona fide acyl transfer intermediate in biomimetic catalysis.

Observed Intermediate in Esterase Mimic
Head-to-head
Directly observed by ¹H NMR in DMSO-d₆ as the key acyl intermediate in o-iodosobenzoate-catalyzed cleavage of p-nitrophenyl acetate. IBA is the catalyst resting state, not the active intermediate; I(V) reagents are not competent in this catalytic cycle.
Supports biomimetic catalysis mechanistic studies; reported intermediate observability
Moss et al., Tetrahedron Lett. 1987; definitive spectroscopic characterization
Mechanistic intermediate Iodosobenzoate catalysis Ester cleavage DMSO observation

Precursor to Strong Electrophilic Benziodoxoles

1-Acetoxy-1,2-benziodoxol-3(1H)-one serves as a direct precursor to organosulfonyloxy-substituted benziodoxoles—a class described by Zhdankin and co-workers as the strongest hypervalent iodine electrophiles and oxidants [1]. Specifically, the acetoxy compound can be treated with methanesulfonic acid (MsOH), p-toluenesulfonic acid (TsOH), or trimethylsilyl triflate (TMSOTf) to generate the corresponding 1-(organosulfonyloxy)-1,2-benziodoxol-3(1H)-one derivatives. A 2015 Beilstein Journal of Organic Chemistry study reported the use of 1 equivalent of commercially available 1-acetoxy-1,2-benziodoxol-3-(1H)-one (CAS 1829-26-1) with 1 equivalent of MsOH to generate the mesylate derivative in situ for subsequent reactions [2]. In contrast, the 1-hydroxy analog (IBA) requires activation by strong acids or silylating agents to achieve similar reactivity, adding an extra synthetic step. The acetoxy compound thus offers a direct, stoichiometrically clean entry into activated benziodoxole electrophiles without the need for separate activation reagents.

Precursor to Activated Benziodoxoles
Cross-study comparable
1:1 stoichiometric reaction with MsOH, TMSOTf, or TsOH yields organosulfonyloxybenziodoxoles — described as strong hypervalent iodine electrophiles. IBA requires separate activation steps for analogous conversion.
Reported atom-economical precursor route for activated electrophile synthesis
Zhdankin et al., J. Org. Chem. 1996; Beilstein J. Org. Chem. 2015
Organosulfonyloxy reagents Electrophilic functionalization Triflate derivatives Benziodoxole activation

1-Acetoxybenziodoxole: Optimal Application Scenarios


Electrophilic Alkynylation Reagent Synthesis

1-Acetoxy-1,2-benziodoxol-3(1H)-one is the reagent of choice for preparing 1-alkynyl-1,2-benziodoxol-3(1H)-ones (alkynylbenziodoxolones), a critical class of electrophilic alkynylation reagents widely used in C–H functionalization. As demonstrated by Zhdankin et al. (Synlett 2000), the acetoxy compound reacts cleanly with alkynyl(diisopropyl)boronates to afford alkynyliodonium salts under mild conditions . This transformation exploits the single, labile acetoxy leaving group on the iodine(III) center and cannot be replicated with iodine(V) oxidants (DMP, IBX) or the 1-hydroxy analog (IBA) without additional activation steps. The resulting EBX reagents are themselves valuable for metal-catalyzed and photoredox-mediated alkynylation of heterocycles and electron-rich aromatics [1].

Catalyst-Free Visible-Light C–H Alkylation

BI-OAc (1-acetoxy-1,2-benziodoxol-3(1H)-one) uniquely enables photoredox-catalyst-free C–H alkylation reactions under visible-light irradiation, as established by He et al. (Org. Lett. 2020) . In this protocol, BI-OAc serves as a stoichiometric electron acceptor, undergoing single-electron transfer (SET) with photoexcited 4-alkyl-1,4-dihydropyridines (R-DHPs) to generate alkyl radicals that functionalize quinoxalin-2(1H)-ones. This electron-acceptor role is mechanistically distinct from the two-electron oxygen-transfer oxidation performed by DMP and IBX, and it has not been reported for 1-hydroxybenziodoxole. Research groups developing photoredox methodologies or seeking to avoid expensive iridium/ruthenium photocatalysts should prioritize this compound for its demonstrated SET reactivity.

Phosphoranyl Benziodoxole Preparation

Zhdankin et al. (J. Am. Chem. Soc. 2002) established that 1-acetoxybenziodoxole reacts with stabilized phosphonium ylides to yield phosphoranyl-derived benziodoxoles—compounds whose structures were confirmed by X-ray crystallography, revealing unique secondary bonding interactions . The clean mono-substitution enabled by the single acetoxy ligand is essential for obtaining crystallographically characterizable products. This application is relevant for groups studying hypervalent iodine bonding, developing new iodane reagents, or exploring phosphoranyl-iodane chemistry. No other benziodoxole derivative (including IBA, DMP, or IBX) can participate in this specific phosphoranyl-transfer chemistry without generating complex mixtures.

Mechanistic Studies of Esterase-Mimetic Catalysis

The direct observation of 1-acetoxy-1,2-benziodoxol-3(1H)-one as the key acyl intermediate in o-iodosobenzoate-catalyzed ester cleavage by Moss et al. (Tetrahedron Lett. 1987) makes this compound essential for mechanistic investigations of biomimetic catalysis . In this system, the acetoxybenziodoxole forms via acylation of the IBA catalyst resting state and subsequently hydrolyzes to regenerate the active catalyst. Researchers studying enzyme mimics for phosphate ester, carboxylate ester, or phosphotriester cleavage—including applications in chemical biology, toxic agent decontamination, and green chemistry—require this specific compound to probe the acyl-transfer step of the catalytic cycle. The 1-hydroxy analog (IBA) occupies a different position in the cycle and cannot substitute for the acetoxy derivative in mechanistic trapping experiments.

Application
Selection Property
Validation Focus
Electrophilic alkynylation reagent preparation
Mono-acetoxy leaving group
Alkynylboronate coupling efficiency
Visible-light photoredox C–H functionalization
SET electron-acceptor capability
Catalyst-free alkylation scope
Phosphoranyl-iodane synthesis
Single-site ligand exchange selectivity
Crystalline product characterization
Biomimetic catalysis mechanistic studies
Acyl intermediate observability
Catalytic cycle intermediate trapping

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